molecular formula C13H13N7O5S B3717495 2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

Cat. No.: B3717495
M. Wt: 379.35 g/mol
InChI Key: IGDNSFDFPXCVIY-UHFFFAOYSA-N
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Description

2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique triazolo-triazolium structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethyl-3-nitroaniline with 4-sulfamoylphenyl isocyanate under controlled conditions to form the desired triazolo-triazolium structure. The reaction is usually carried out in an organic solvent such as ethanol at room temperature, yielding the target compound with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolo-triazolium structure .

Major Products Formed

The major products formed from these reactions include various substituted triazolo-triazolium derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of viral proteases.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo-triazolium structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate is unique due to its specific combination of functional groups and its triazolo-triazolium core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O5S/c1-7-11(18-17-8(2)13(20(22)23)19(18)16-7)12(21)15-9-3-5-10(6-4-9)26(14,24)25/h3-6H,1-2H3,(H3-,14,15,16,17,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDNSFDFPXCVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2N=C(C(=[N+]2N1)C(=NC3=CC=C(C=C3)S(=O)(=O)N)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
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2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
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2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
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2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
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2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 6
2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

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